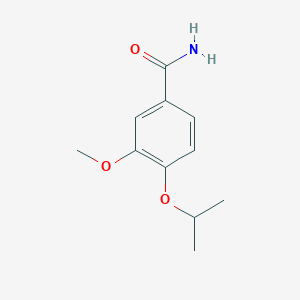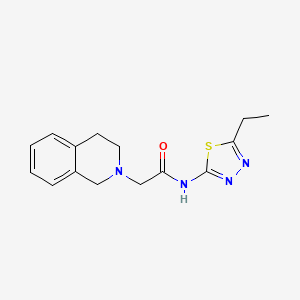
ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate, commonly referred to as IAP, is a chemical compound that has gained significant attention in scientific research. It is a pyranocarboxylic acid derivative that has been extensively studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of IAP is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. IAP has been shown to inhibit the activity of protein tyrosine phosphatases, which play a critical role in regulating cell signaling pathways. This inhibition leads to the activation of cellular pathways that induce cell death, which may explain its antitumor activity.
Biochemical and physiological effects:
IAP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. IAP has also been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of IAP is its potent antitumor activity, which makes it a promising candidate for the development of chemotherapeutic agents. Its fluorescent properties also make it a useful tool for imaging applications. However, IAP has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for the study of IAP. One area of research is the development of more stable and soluble derivatives of IAP. Another area of research is the identification of the specific cellular pathways that are targeted by IAP. Additionally, the potential use of IAP as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases, warrants further investigation.
Conclusion:
In conclusion, IAP is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent antitumor activity and fluorescent properties make it a promising candidate for the development of chemotherapeutic agents and imaging applications. Further research is needed to fully understand the mechanism of action and potential applications of IAP.
Synthesis Methods
IAP can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of IAP involves the reaction of 3-iodobenzoic acid with ethyl cyanoacetate to form ethyl 3-iodobenzoate. This intermediate product is then subjected to a reaction with 2-methyl-4H-pyran-3,5-dicarboxylic acid to form ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate.
Scientific Research Applications
IAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity and has been studied as a potential chemotherapeutic agent. IAP has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNPASVKQISNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)I)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)
![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)
![(3-methoxypropyl){2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}amine hydrochloride](/img/structure/B5296729.png)
![3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5296731.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5296738.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide](/img/structure/B5296754.png)
![4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5296757.png)


![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
![2-[4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5296807.png)